ω-Hydroxy-DEET-D10
Description
ω-Hydroxy-DEET-D10 is a deuterated analog of ω-Hydroxy-DEET, a primary metabolite of the insect repellent DEET (N,N-diethyl-m-toluamide). This compound is widely used as a reference material in pesticide metabolism studies and environmental toxicology due to its isotopic stability, which enhances precision in mass spectrometry-based quantification .
Properties
Molecular Formula |
C₁₂H₇D₁₀NO₂ |
|---|---|
Molecular Weight |
217.33 |
Synonyms |
N,N-Diethyl-m-hydroxymethylbenzamide-D10; N,N-Diethyl-3-(hydroxymethyl)benzamide-D10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₂H₁₇NO₂ (deuterated at 10 positions, denoted as D10)
- Molecular Weight: 207.27 g/mol (non-deuterated form)
- CAS Number: 72236-22-7 (non-deuterated ω-Hydroxy-DEET)
- Purity : >95% (HPLC-confirmed)
- Storage : Stable at +4°C; shipped at room temperature .
Its deuterated structure (D10) makes it invaluable as an internal standard for tracking DEET metabolism in biological and environmental samples, minimizing interference from non-labeled analogs during analysis .
Structural and Functional Comparison
(a) DEET (N,N-diethyl-m-toluamide)
- Role : Parent compound, insect repellent.
- Key Differences :
- DEET lacks the hydroxyl group present in ω-Hydroxy-DEET-D10, making it more lipophilic and volatile.
- DEET is metabolized in vivo to ω-Hydroxy-DEET and other derivatives, which are less toxic but persist in environmental matrices .
- Handling : DEET requires stringent safety protocols (e.g., respiratory protection, ventilation) due to acute toxicity risks , whereas this compound is handled as a stable reference material under standard laboratory conditions .
(b) ω-Hydroxy-DEET (Non-Deuterated)
- Role : Primary metabolite of DEET.
- Key Differences: Lacks deuterium labeling, limiting its utility as an internal standard in isotopic dilution assays. Identical molecular formula (C₁₂H₁₇NO₂) and CAS number (72236-22-7) to the non-deuterated form of this compound . Used in environmental persistence studies but requires separate validation for quantification .
(c) Other Deuterated Analogs (e.g., Rosuvastatin-d3)
- Role : Isotopically labeled internal standards for pharmaceuticals.
- Key Differences :
Analytical and Regulatory Comparisons
Table 1: Comparative Data
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